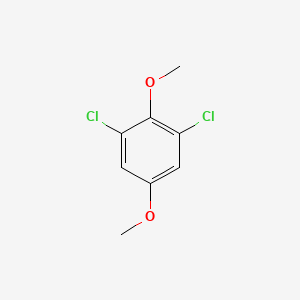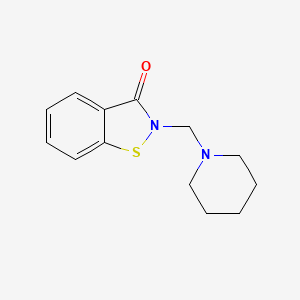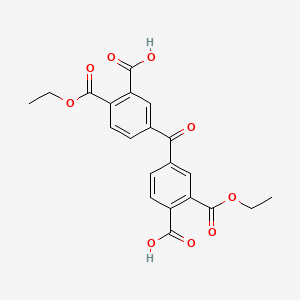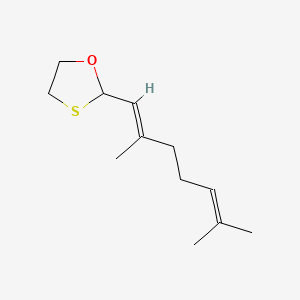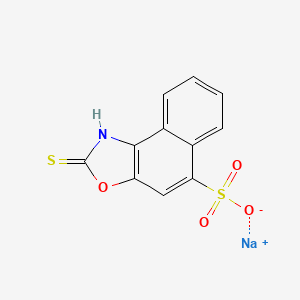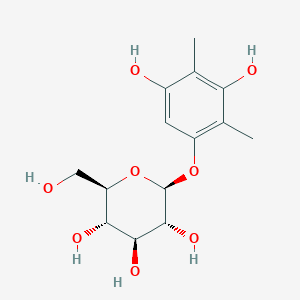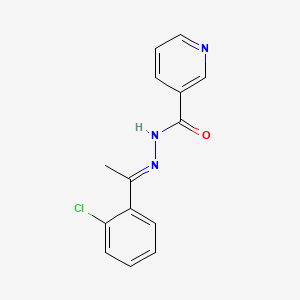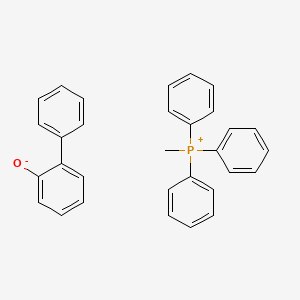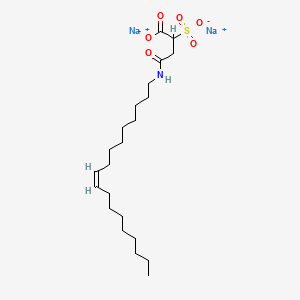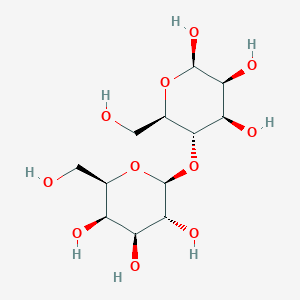![molecular formula C34H46N2O3S B12684132 3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide CAS No. 82836-86-0](/img/structure/B12684132.png)
3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide is a complex organic compound that features a thiazole ring, a phenyl group, and a long alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide typically involves multiple steps. One common method includes the reaction of 4-phenylthiazol-2-amine with an appropriate acylating agent to introduce the propionamide moiety. The hexadecyloxyphenyl group can be introduced through etherification reactions involving hexadecanol and a phenolic precursor.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes optimized for large-scale production. This would include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the propionamide moiety can be reduced to an alcohol.
Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives of the propionamide.
Substitution: Various substituted phenyl and thiazole derivatives.
Applications De Recherche Scientifique
3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide is not fully understood. it is believed to interact with cellular membranes due to its amphiphilic nature, potentially disrupting membrane integrity. The thiazole ring may also interact with various enzymes or receptors, leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-phenylthiazol-2-yl derivatives: These compounds share the thiazole ring and phenyl group but lack the long alkyl chain.
Hexadecyloxyphenyl derivatives: These compounds have the long alkyl chain and phenyl group but lack the thiazole ring.
Uniqueness
3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide is unique due to its combination of a thiazole ring, a phenyl group, and a long alkyl chain. This unique structure gives it distinct amphiphilic properties, making it useful in various applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
82836-86-0 |
|---|---|
Formule moléculaire |
C34H46N2O3S |
Poids moléculaire |
562.8 g/mol |
Nom IUPAC |
3-(2-hexadecoxyphenyl)-3-oxo-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C34H46N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-25-39-32-24-19-18-23-29(32)31(37)26-33(38)36-34-35-30(27-40-34)28-21-16-15-17-22-28/h15-19,21-24,27H,2-14,20,25-26H2,1H3,(H,35,36,38) |
Clé InChI |
SSGFKDXGKBJUNX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


